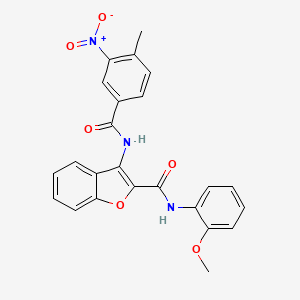

N-(2-methoxyphenyl)-3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxamide

Description

Significance of Benzofuran Scaffold in Medicinal Chemistry

The benzofuran scaffold, a fused bicyclic structure comprising a benzene ring and a furan moiety, has emerged as a privileged template in drug discovery. Its planar aromatic system allows for π-π interactions with biological targets, while the oxygen atom in the furan ring enhances hydrogen-bonding capabilities. Benzofuran derivatives exhibit broad-spectrum biological activities, including antimicrobial, antifungal, and anticancer effects, as demonstrated by compounds such as psoralen and angelicin. For instance, benzofuran-based inhibitors targeting Mycobacterium tuberculosis DNA gyrase B have shown potent antitubercular activity (IC~50~ = 3.2 μM). The scaffold’s versatility is further highlighted by its role in synthesizing molecules with low cytotoxicity toward mammalian cells, making it a viable candidate for therapeutic development.

Historical Development of Benzofuran-2-Carboxamide Derivatives

Benzofuran-2-carboxamide derivatives have evolved through iterative synthetic innovations. Early methods relied on cyclization reactions, such as acid-catalyzed intramolecular esterification of phenolic precursors. The advent of transition-metal catalysis, particularly palladium-mediated cross-couplings, enabled regioselective functionalization at the C3 position of the benzofuran core. For example, 8-aminoquinoline-directed C–H arylation has been employed to install aryl and heteroaryl groups at C3, followed by transamidation to introduce diverse carboxamide substituents. These advancements have expanded the structural diversity of benzofuran-2-carboxamides, facilitating the exploration of their pharmacological potential.

Research Context and Importance of N-(2-Methoxyphenyl)-3-(4-Methyl-3-Nitrobenzamido)Benzofuran-2-Carboxamide

This compound exemplifies modern benzofuran derivative design, combining a 2-methoxyphenyl carboxamide group at C2 and a 4-methyl-3-nitrobenzamido moiety at C3. The nitro group, an electron-withdrawing substituent, enhances binding affinity to microbial enzymes by polarizing the benzamido carbonyl. Meanwhile, the methoxy group at the ortho position of the phenyl ring may improve metabolic stability and membrane permeability. Such structural features align with SAR trends observed in antimycobacterial benzofurans, where nitro and halogen substituents correlate with enhanced potency. The compound’s synthesis likely involves sequential C–H arylation and transamidation steps, as reported for analogous derivatives.

Current Research Landscape and Key Challenges

Recent studies have prioritized the development of benzofuran derivatives with multitarget activity against drug-resistant pathogens and cancer cells. However, challenges persist in optimizing solubility and bioavailability, as the scaffold’s hydrophobicity can limit therapeutic efficacy. Additionally, regioselective functionalization of the benzofuran core remains technically demanding, requiring precise control over catalytic conditions. Advances in visible-light-mediated catalysis and computational docking studies are addressing these limitations, enabling the rational design of derivatives like this compound.

Table 1: Structural Features and Hypothesized Roles in this compound

Properties

IUPAC Name |

N-(2-methoxyphenyl)-3-[(4-methyl-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O6/c1-14-11-12-15(13-18(14)27(30)31)23(28)26-21-16-7-3-5-9-19(16)33-22(21)24(29)25-17-8-4-6-10-20(17)32-2/h3-13H,1-2H3,(H,25,29)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJJUAYCVLHNKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with an amine, such as 2-methoxyaniline, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Nitration and Methylation: The nitro group is introduced via nitration of the benzofuran derivative using a nitrating agent like nitric acid. Methylation of the aromatic ring can be achieved using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Hydroxylated derivatives or carboxylic acids.

Reduction: Amino derivatives.

Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structural frameworks possess significant anticancer properties. For instance, benzofuran derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Anti-inflammatory Effects

Benzofuran derivatives are also recognized for their anti-inflammatory activities. They may inhibit pro-inflammatory cytokines and enzymes, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases. Studies have shown that modifications to the benzofuran structure can enhance these effects, making N-(2-methoxyphenyl)-3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxamide a candidate for further investigation .

Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer activity of various benzofuran derivatives, including this compound. The results demonstrated that this compound exhibited a significant reduction in cell viability in several cancer cell lines, suggesting its potential as an anticancer agent.

Study 2: Inflammation Model Testing

In an animal model of inflammation, compounds similar to this compound showed promising results in reducing edema and inflammatory markers. These findings support the hypothesis that this compound could be effective in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, compounds with benzofuran cores can interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and related benzofuran carboxamides:

Key Comparative Insights

In contrast, analogs with amino groups (e.g., ) or sulfonamido groups (e.g., ) may prioritize hydrogen bonding or solubility . Cyclopropyl substituents (e.g., ) increase steric bulk, possibly improving metabolic stability compared to the target’s linear 4-methyl group .

These methods highlight the importance of regioselective functionalization in benzofuran chemistry .

Biological Implications :

- Halogenated analogs (e.g., bromo/fluoro in ) exhibit enhanced lipophilicity, which may improve blood-brain barrier penetration compared to the target’s methoxy/nitro motifs.

- Piperazine-containing HBK compounds () diverge entirely in core structure but retain the 2-methoxyphenyl group, suggesting shared pharmacophore elements for receptor binding despite divergent applications (CNS vs. enzyme targeting).

Biological Activity

N-(2-methoxyphenyl)-3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The compound is synthesized through multi-step organic reactions involving starting materials such as 2-methoxyaniline, 4-methyl-3-nitrobenzoic acid, and benzofuran-2-carboxylic acid. The synthesis typically includes amide bond formation, nitration, and cyclization under controlled conditions using coupling agents and catalysts like EDC or DCC.

Chemical Structure:

- IUPAC Name: N-(2-methoxyphenyl)-3-[(4-methyl-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide

- Molecular Formula: C24H22N4O5

- CAS Number: 887891-83-0

Anticancer Properties

Recent studies have indicated that benzofuran derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Mechanism of Action:

- Epithelial-Mesenchymal Transition (EMT): Studies on related compounds suggest that they can inhibit EMT by modulating integrin expression and downstream signaling pathways such as FAK/AKT .

- Cell Viability: The IC50 values for related benzofuran derivatives in cancer cell lines have been reported, indicating their effectiveness in suppressing cell viability at specific concentrations .

Neuroprotective Effects

Benzofuran derivatives have also been studied for their neuroprotective and antioxidant properties. Research indicates that these compounds can protect neuronal cells from excitotoxic damage caused by NMDA receptor activation.

- Neuroprotective Mechanism:

Case Studies and Research Findings

Q & A

Q. What are the standard synthetic protocols for preparing N-(2-methoxyphenyl)-3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxamide?

The synthesis involves multi-step organic reactions:

- Step 1 : Coupling of 4-methyl-3-nitrobenzoyl chloride with a benzofuran-2-carboxamide intermediate under anhydrous conditions (e.g., in dimethylformamide or acetonitrile) .

- Step 2 : Introduction of the 2-methoxyphenyl group via nucleophilic acyl substitution, requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Optimization : Reaction parameters include reflux at 80–100°C for 6–12 hours, with yields improved by microwave-assisted synthesis .

Q. How is the molecular structure of this compound validated?

Key analytical techniques include:

- NMR Spectroscopy : and NMR to confirm aromatic proton environments and amide bond formation .

- Mass Spectrometry : High-resolution MS to verify the molecular ion peak (CHNO, m/z ≈ 433.13) .

- X-ray Crystallography : For unambiguous stereochemical assignment, though limited data exist for this specific compound .

Q. What are the primary solubility and stability considerations for this compound?

- Solubility : Poor in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol .

- Stability : Degrades under strong acidic/basic conditions; store at –20°C in inert atmospheres to prevent nitro group reduction .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be resolved?

Discrepancies in bioactivity (e.g., IC values) may arise from:

- Assay Variability : Validate protocols using positive controls (e.g., kinase inhibitors for enzyme assays).

- Compound Purity : Ensure >95% purity via HPLC and confirm absence of byproducts (e.g., hydrolyzed amides) .

- Target Selectivity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities against off-target receptors .

Q. What strategies optimize the nitro group’s reactivity for selective modifications?

The 3-nitrobenzamido moiety can undergo:

- Reduction : Catalytic hydrogenation (H/Pd-C) or NaSO to yield amine derivatives .

- Nucleophilic Substitution : Replace nitro with thiols or amines under microwave irradiation (Table 1) .

Table 1 : Reactivity of Nitro Group Under Different Conditions

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| H/Pd-C | Amine derivative | 65–75 | Ethanol, 50°C, 4 h |

| NaSO | Amine derivative | 50–60 | DMF/HO, RT |

| KSCN | Thiocyanate derivative | 40–50 | DMF, 80°C, 6 h |

Q. How to design structure-activity relationship (SAR) studies for benzofuran analogs?

- Variable Substituents : Modify the methoxyphenyl or nitrobenzamido groups (e.g., replace –NO with –CF) .

- Biological Testing : Compare IC values across analogs in enzyme inhibition assays (e.g., tyrosine kinases) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses with target proteins .

Q. What experimental approaches validate the compound’s stability in biological matrices?

- In Vitro Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

- pH Stability : Test solubility and integrity in buffers (pH 1–10) over 24 hours .

- Photostability : Expose to UV light (300–400 nm) and assess decomposition by NMR .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

Variations in yield (e.g., 40% vs. 70%) may stem from:

- Catalyst Purity : Use freshly distilled triethylamine to minimize side reactions .

- Workup Procedures : Optimize extraction (e.g., ethyl acetate vs. dichloromethane) and column chromatography gradients .

- Scale Effects : Pilot small-scale reactions (<1 g) before scaling up to avoid exothermic side reactions .

Q. Why do computational predictions of bioactivity sometimes conflict with experimental results?

- Force Field Limitations : Density functional theory (DFT) may inadequately model nitro group interactions .

- Solvent Effects : Include explicit solvent models (e.g., water, DMSO) in molecular dynamics simulations .

- Protein Flexibility : Use ensemble docking to account for receptor conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.